Cas no 2306249-85-2 (ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate)
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyrido[4,3-b]indole-2-carboxylic acid, 6-bromo-1,3,4,4a,5,9b-hexahydro-, ethyl ester, (4aR,9bS)-
- ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate
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- Inchi: 1S/C14H17BrN2O2/c1-2-19-14(18)17-7-6-12-10(8-17)9-4-3-5-11(15)13(9)16-12/h3-5,10,12,16H,2,6-8H2,1H3/t10-,12-/m1/s1
- InChI Key: YKRFDXKYULKKPS-ZYHUDNBSSA-N
- SMILES: N1C2=C(C=CC=C2Br)[C@@]2([H])CN(C(OCC)=O)CC[C@@]12[H]
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548209-100mg |
Ethyl (4aR,9bS)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 98% | 100mg |
¥7161 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548209-250mg |
Ethyl (4aR,9bS)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 98% | 250mg |
¥10747 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548209-500mg |
Ethyl (4aR,9bS)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 98% | 500mg |
¥15360 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548209-1g |
Ethyl (4aR,9bS)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 98% | 1g |
¥15363 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7847-100MG |
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 95% | 100MG |
¥ 1,920.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7847-250MG |
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 95% | 250MG |
¥ 3,075.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7847-500MG |
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 95% | 500MG |
¥ 5,121.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7847-1G |
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 95% | 1g |
¥ 7,682.00 | 2023-03-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7847-5G |
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate |
2306249-85-2 | 95% | 5g |
¥ 23,047.00 | 2023-03-16 | |
| Cooke Chemical | LN5517457-100mg |
Ethyl(4aR,9bS)-6-bromo-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4 |
2306249-85-2 | 3-b]indole-2-carboxylate | 100mg |
RMB 4092.00 | 2025-02-21 |
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate Suppliers
ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate
Ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate: A Comprehensive Overview
The compound ethyl (4aR,9bS)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate (CAS No. 2306249-85-2) is a complex organic molecule with significant potential in various fields of research and application. This compound belongs to the class of pyridoindole derivatives and is characterized by its unique structural features and functional groups. The presence of a bromine substituent at the 6-position and an ethyl ester group at the 2-position makes it a valuable compound for further exploration in medicinal chemistry and pharmacology.
Pyridoindoles are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The pyrido[4,3-b]indole core structure is particularly interesting due to its ability to interact with various biological targets such as kinases and receptors. Recent studies have highlighted the importance of stereochemistry in determining the bioactivity of such compounds. The specific stereochemistry of this compound—(4aR,9bS)—plays a crucial role in its interactions with biological systems.
The synthesis of ethyl (4aR,9bS)-6-bromo-1H,...carboxylate involves a multi-step process that requires precise control over reaction conditions to achieve the desired stereochemistry. Researchers have employed various strategies such as asymmetric catalysis and stereoselective reactions to synthesize this compound efficiently. The use of chiral auxiliaries and transition metal catalysts has been instrumental in achieving high enantiomeric excess in the final product.
In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits potent inhibitory activity against several key enzymes involved in inflammatory processes and cancer progression. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes and certain protein kinases that are critical for tumor growth and metastasis.
The bromine substituent at the 6-position is particularly significant as it enhances the compound's solubility and bioavailability. This modification also contributes to its stability under physiological conditions. Recent advancements in drug delivery systems have further improved the pharmacokinetic profile of this compound.
Ethyl (4aR,...carboxylate has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for targeting central nervous system disorders. Preclinical studies have shown that it can modulate key pathways involved in amyloid-beta production and tau phosphorylation.
Moreover, this compound has been utilized as a building block for constructing more complex molecules with enhanced biological activities. Researchers have employed click chemistry and other modular synthesis techniques to diversify its structure further. These efforts have led to the discovery of analogs with improved potency and selectivity against specific targets.
In conclusion, ethyl (4aR,...carboxylate represents a significant advancement in the field of pyridoindole chemistry. Its unique structural features and stereochemistry make it a valuable tool for exploring new therapeutic avenues. With ongoing research focusing on optimizing its pharmacokinetic properties and expanding its range of applications...
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